1-(Propylsulfanyl)cyclobutane-1-carboxylic acid CAS 1484705-29-4
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid CAS 1484705-29-4
An In-Depth Technical Guide to 1-(Propylsulfanyl)cyclobutane-1-carboxylic Acid (CAS 1484705-29-4)
Authored by: A Senior Application Scientist
Foreword
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its unique conformational properties and three-dimensional diversity offer a compelling alternative to more traditional ring systems. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid.
While specific literature on this exact molecule is nascent, this document serves as a robust technical primer by integrating established principles of cyclobutane chemistry with data from closely related analogues. The methodologies, mechanistic insights, and potential applications discussed herein are grounded in authoritative sources, providing researchers, scientists, and drug development professionals with a solid foundation for their work with this and similar chemical entities.
Molecular Overview and Physicochemical Properties
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is a sulfur-containing carboxylic acid built upon a cyclobutane core. The presence of both a carboxylic acid and a thioether functional group imparts a unique combination of properties that make it an intriguing building block for further chemical exploration.
Chemical Structure
The structure of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is characterized by a central cyclobutane ring, with a carboxylic acid group and a propylsulfanyl group attached to the same carbon atom.
Caption: Chemical structure of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid, compiled from available supplier data.[3]
| Property | Value | Source |
| CAS Number | 1484705-29-4 | [3] |
| Molecular Formula | C8H14O2S | [3] |
| Molecular Weight | 174.26 g/mol | [3] |
| SMILES | O=C(C1(SCCC)CCC1)O | [3] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid has not been published, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of substituted cyclobutane carboxylic acids.[1][4] The proposed pathway involves a two-step process starting from the commercially available 1,1-cyclobutanedicarboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Monodecarboxylation of 1,1-Cyclobutanedicarboxylic Acid
The initial step involves the selective removal of one carboxylic acid group from 1,1-cyclobutanedicarboxylic acid to yield cyclobutane-1-carboxylic acid. This is a standard transformation that can be achieved through thermal decarboxylation.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclobutanedicarboxylic acid.
-
Heat the flask in an oil bath to a temperature just above the melting point of the diacid (approximately 158-160 °C).[5]
-
Maintain this temperature and stir until the evolution of CO2 gas ceases.
-
Cool the reaction mixture to room temperature. The resulting product, cyclobutane-1-carboxylic acid, should solidify.
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The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Step 2: Thiolation of Cyclobutane-1-carboxylic Acid
The second step introduces the propylsulfanyl group onto the cyclobutane ring. This can be achieved through a variety of methods, with a plausible approach being a Pummerer-type rearrangement followed by nucleophilic substitution with propanethiol. A more direct approach, though potentially lower-yielding, would be a free-radical mediated thiolation.
Protocol (Illustrative Radical Thiolation):
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclobutane-1-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
In a separate flask, prepare a solution of propanethiol in the same anhydrous solvent.
-
Slowly add the propanethiol solution to the reaction mixture at room temperature while stirring.
-
Irradiate the reaction mixture with a UV lamp or heat to the decomposition temperature of the radical initiator to initiate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by removing the heat or light source.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Purification and Characterization
The final product should be characterized to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum is expected to show characteristic peaks for the propyl chain protons and the cyclobutane ring protons. The ¹³C NMR will show distinct signals for the carboxylic acid carbon, the quaternary carbon of the cyclobutane ring, and the carbons of the propyl and cyclobutane moieties.
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Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carboxylic acid C=O stretch (typically around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).[6]
Potential Applications in Research and Development
While specific applications for 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid are not yet documented, the broader class of substituted cyclobutane carboxylic acids has shown significant promise in several areas of drug discovery and materials science.[2][7][8]
Medicinal Chemistry
-
Antiviral Agents: A Chinese patent suggests that certain substituted cyclobutane carboxylic acid compounds exhibit anti-influenza virus activity.[9] The unique conformational constraints of the cyclobutane ring can position functional groups in a way that facilitates strong binding to viral proteins.
-
GPR120 Modulators: A patent from Bristol-Myers Squibb describes cyclobutane-containing carboxylic acids as modulators of G protein-coupled receptor 120 (GPR120), which is a target for the treatment of diabetes and related metabolic disorders.[8]
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions with the active sites of enzymes.[7][10] The cyclobutane scaffold provides a rigid framework to present this and other functional groups in a defined orientation.
Organic Synthesis and Materials Science
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Building Blocks: 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid can serve as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the thioether can be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.
-
Polymer and Resin Production: Carboxylic acids with unique cycloalkane structures are sometimes used in the production of specialty polymers and resins, imparting desirable properties such as rigidity and thermal stability.[7]
Mechanistic Considerations and Causality in Synthesis
The proposed synthetic route is designed based on well-established reaction mechanisms.
-
Decarboxylation: The thermal decarboxylation of 1,1-geminal dicarboxylic acids proceeds through a cyclic transition state, where the carboxyl group is eliminated as carbon dioxide. The stability of the resulting carbanion or the concerted nature of the process drives the reaction forward.
-
Radical Thiolation: The proposed radical thiolation would proceed via a standard free-radical chain mechanism. The initiator (AIBN) generates radicals upon heating or UV irradiation, which then abstract a hydrogen atom from the propanethiol to form a thiyl radical. This thiyl radical can then add to an activated position on the cyclobutane ring, followed by hydrogen abstraction from another molecule of propanethiol to propagate the chain.
The choice of an inert atmosphere and anhydrous solvents is crucial to prevent side reactions, such as the oxidation of the thiol and quenching of radical intermediates.
Conclusion
1-(Propylsulfanyl)cyclobutane-1-carboxylic acid represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies, and its structural features suggest potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound, intended to empower researchers and developers to unlock its full potential. As with any novel compound, further experimental validation of the proposed synthesis and exploration of its biological and material properties are warranted.
References
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PubChem. 1-(Propan-2-yl)cyclobutane-1-carboxylic acid. [Link]
- Google Patents.
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PubChem. 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. [Link]
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PharmaCompass. cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
- Google Patents.
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ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
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Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
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NIST WebBook. Cyclobutylcarboxylic acid. [Link]
- Google Patents. WO2020008391A1 - Manufacturing process and intermediates for a pyrrolo[2,3- d]pyrimidine compound and use thereof.
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MDPI. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
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Patsnap. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka. [Link]
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PubMed. Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. [Link]
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ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. [Link]
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